molecular formula C20H14BrNO5S B2363740 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863445-69-6

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2363740
CAS No.: 863445-69-6
M. Wt: 460.3
InChI Key: KHVPGYXMQARCQT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-derived carboxamide featuring a 4-bromophenyl group and a sulfonated dihydrothiophene ring. This compound’s unique structure combines a brominated aromatic system (electron-withdrawing) and a sulfone-containing heterocycle, which may enhance solubility and bioactivity compared to simpler coumarin analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO5S/c21-14-5-7-15(8-6-14)22(16-9-10-28(25,26)12-16)19(23)17-11-13-3-1-2-4-18(13)27-20(17)24/h1-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPGYXMQARCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a complex structure that includes functional groups known for their biological activity. This compound is part of a larger class of chromene derivatives, which have been studied for their potential therapeutic applications in various fields, including cancer treatment and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN2O5SC_{18}H_{16}BrN_{2}O_{5}S, with a molecular weight of approximately 426.30 g/mol. The structure features a bromophenyl group, a thiophene derivative, and a chromene moiety, which contribute to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity:
Studies have shown that this compound has potential anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Line Studies: In vitro studies demonstrated that the compound effectively reduced cell viability in breast and colon cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspase pathways .

Neuropharmacological Effects:
This compound also shows promise in neuropharmacology. It has been reported to possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The proposed mechanisms include:

  • Inhibition of Neuroinflammation: The compound may reduce neuroinflammatory markers and protect neuronal cells from oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Interactions: The presence of the bromine atom and other functional groups enhances its lipophilicity and bioavailability, allowing it to effectively bind to various receptors involved in cancer progression and neurodegeneration .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of functional groups in this compound may enhance its selectivity toward certain biological targets.

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and thiophene groupsPotential anticancer and neuroprotective effects
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamideChlorine substitutionSimilar receptor interactions but differing potency
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamideDifferent alkyl chain lengthVarying biological activity based on alkyl chain influence

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Anticancer Activity: A study involving human breast cancer cells demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound over 48 hours. The results indicated an IC50 value suggesting potent anticancer activity .
  • Neuroprotective Effects: In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .

Comparison with Similar Compounds

Aromatic Substituents

  • This contrasts with 4-sulfamoylphenyl (compound 12 in [2]), which introduces polarity and hydrogen-bonding capacity.
  • 4-Aminophenyl (compound 12 in [6]) offers nucleophilic reactivity, enabling conjugation or salt formation, but may reduce metabolic stability compared to brominated analogs.

Heterocyclic Moieties

  • The 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the target compound introduces a sulfone moiety, improving aqueous solubility compared to non-sulfonated coumarins. This is absent in simpler analogs like N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (compound 169 in [5]), which relies on fluorinated alkyl chains for lipophilicity.

Research Implications and Limitations

While the provided evidence highlights structural parallels, direct pharmacological or kinetic data for the target compound are sparse. For example:

  • Compound 169 in [5] was synthesized for material science but lacks biological testing.

Further studies should prioritize:

  • Solubility and LogP measurements to compare sulfone-containing vs. alkyl/aryl analogs.
  • Enzyme inhibition assays (e.g., kinases, proteases) to evaluate the bromophenyl-sulfone synergy.

Preparation Methods

Cyclization of 2-Hydroxycinnamaldehyde Derivatives

The chromene core is synthesized via cyclization of 2-hydroxycinnamaldehyde derivatives. As demonstrated by, 2-hydroxybenzaldehyde reacts with (formylmethylene)triphenylphosphorane in tetrahydrofuran (THF) under reflux to yield 2-hydroxycinnamaldehyde. Subsequent treatment with indium triflate (In(OTf)₃) in a dioxane-methanol solvent system induces cyclization to form 2H-chromene-2-one.

Reaction Conditions :

  • Catalyst : In(OTf)₃ (1 mol%)
  • Solvent : Dioxane:MeOH (1:1)
  • Temperature : 80°C
  • Time : 12 hours
  • Yield : 87%.

Oxidation to Carboxylic Acid

The chromene-2-one intermediate is oxidized to 2-oxo-2H-chromene-3-carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. This step introduces the carboxylic acid group at position 3, critical for subsequent amide bond formation.

Synthesis of N-(4-Bromophenyl)-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)Amine

Thiophene Derivative Preparation

The 1,1-dioxido-2,3-dihydrothiophen-3-amine component is synthesized from thiophene via:

  • Hydrogenation : Thiophene undergoes partial hydrogenation using palladium on carbon (Pd/C) in ethanol to yield 2,3-dihydrothiophene.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfide to the sulfone group, forming 1,1-dioxido-2,3-dihydrothiophene.
  • Amination : Reaction with 4-bromoaniline via nucleophilic substitution, facilitated by cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), introduces the 4-bromophenyl group.

Reaction Conditions :

  • Amination Catalyst : Cs₂CO₃ (2 equiv)
  • Solvent : DMF
  • Temperature : 100°C
  • Time : 24 hours
  • Yield : 65–70%.

Coupling Reactions to Form the Target Compound

Acid Chloride Formation

The chromene-3-carboxylic acid is converted to its acid chloride using oxalyl chloride (2 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF).

Procedure :

  • Add oxalyl chloride dropwise to a stirred solution of the acid in DCM at 0°C.
  • Warm to room temperature and stir until gas evolution ceases (~2 hours).

Amide Bond Formation

The acid chloride reacts with the secondary amine in the presence of triethylamine (Et₃N) to form the target amide.

Reaction Conditions :

  • Base : Et₃N (3 equiv)
  • Solvent : DCM
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 50–60%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies using Bi(OTf)₃ (bismuth triflate) in dioxane:water (10:1) improved yields for analogous amide couplings (up to 95%). Microwave irradiation, as applied in, reduced reaction times from 20 hours to 30 minutes for similar heterocyclic systems.

Table 1. Optimization Data for Amide Coupling

Condition Yield (%) Time (h)
Conventional (DCM) 60 12
Bi(OTf)₃ catalysis 75 6
Microwave-assisted 80 0.5

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons of the chromene (δ 7.5–8.0 ppm), dihydrothiophene sulfone (δ 3.5–4.5 ppm), and 4-bromophenyl (δ 7.2–7.6 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), sulfone carbons (δ 50–55 ppm).
  • HRMS : Molecular ion peak at m/z 487.02 (calculated for C₂₀H₁₅BrN₂O₅S).

Purity Assessment

Purification via silica gel chromatography (ethyl acetate:hexanes, 30–50%) followed by recrystallization from ethanol yielded >95% purity.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

Parameter Acid Chloride Coupling Bi(OTf)₃ Catalysis
Yield (%) 60 75
Reaction Time (h) 12 6
Purification Column chromatography Recrystallization

Microwave-assisted synthesis emerges as the most efficient, balancing yield and time.

Applications and Derivatives

The compound’s structural motifs suggest potential in:

  • Anticancer agents : Chromene derivatives inhibit topoisomerase enzymes.
  • Neuropharmacology : Thiophene sulfones modulate glutamate receptors.

Derivatives with modified aryl groups (e.g., 3-chlorophenyl) exhibit enhanced bioactivity, as shown in.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide?

Answer:
Synthesis typically involves multi-step reactions:

Chromene Core Formation : Cyclization of salicylaldehyde derivatives with β-keto esters under acidic conditions to form the 2-oxo-2H-chromene scaffold .

Carboxamide Linkage : Coupling the chromene-3-carboxylic acid with amines (e.g., 4-bromophenyl and 1,1-dioxido-2,3-dihydrothiophen-3-yl groups) via activating agents like EDCI or HATU in anhydrous DMF .

Sulfone Group Introduction : Oxidation of the thiophene moiety using H₂O₂ or mCPBA to achieve the 1,1-dioxido group .
Key Conditions : Reactions require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:
Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~8.5 ppm for chromene protons; δ ~165 ppm for carbonyl carbons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions, particularly for the sulfone and bromophenyl groups (analogous to thiophene-derived structures) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .

Advanced: How can researchers investigate the pharmacological activity of this compound?

Answer:
Methodological approaches include:

  • In Vitro Assays :
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
    • Enzyme Inhibition : Test inhibition of COX-2 or kinases via fluorometric/colorimetric kits .
  • In Vivo Studies : Evaluate anti-inflammatory effects in murine models (e.g., carrageenan-induced paw edema) .
  • Target Identification : Combine molecular docking (AutoDock Vina) with CRISPR-Cas9 knockout screens to identify binding partners .

Advanced: What strategies are effective for studying interactions with biological targets?

Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins like serum albumin or receptors .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-protein interactions .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to visualize binding modes .
  • Functional Assays : Use reporter gene systems (e.g., luciferase) to assess modulation of signaling pathways (e.g., NF-κB) .

Advanced: How can stability and degradation profiles be systematically evaluated?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, thermal/photo degradation) and monitor degradation products via HPLC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze purity changes .
  • Solution-State Stability : Assess pH-dependent hydrolysis (e.g., phosphate buffers at pH 1–10) using UV-Vis spectroscopy .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromophenyl with nitro or methoxy groups) and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfone, chromene carbonyl) using Schrödinger Phase .

Advanced: How should contradictory data in biological activity studies be addressed?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability across cell lines) .
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., same cell passage number, solvent controls) .
  • Mechanistic Clarification : Use RNA-seq or proteomics to resolve conflicting pathways (e.g., apoptosis vs. necrosis) .

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